molecular formula C13H14N2O B10756586 Nam napthylaminoalanine

Nam napthylaminoalanine

Cat. No.: B10756586
M. Wt: 214.26 g/mol
InChI Key: DGFMSNJYBBNHCX-LBPRGKRZSA-N
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Description

Nam napthylaminoalanine (CID56110) is a naphthalene-substituted alanine derivative, structurally characterized by a naphthyl group attached to the alanine backbone.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-2-amino-3-naphthalen-1-ylpropanamide

InChI

InChI=1S/C13H14N2O/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H2,15,16)/t12-/m0/s1

InChI Key

DGFMSNJYBBNHCX-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

The synthesis of NAM NAPTHYLAMINOALANINE typically involves the reaction of naphthylamine with alanine under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NAM NAPTHYLAMINOALANINE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NAM NAPTHYLAMINOALANINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NAM NAPTHYLAMINOALANINE involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1-Naphthylamine and 2-Naphthylamine

1-Naphthylamine (CAS 134-32-7) and 2-naphthylamine (CAS 91-59-8) are positional isomers differing in the amino group’s attachment site on the naphthalene ring. Both are aromatic amines but exhibit distinct properties:

  • 1-Naphthylamine : Used historically in dye synthesis and chemical intermediates. It is slightly soluble in water and less toxic compared to its isomer .
  • 2-Naphthylamine: A known carcinogen, banned in industrial applications due to its association with bladder cancer. It is insoluble in water and highly reactive .

Its alanine backbone may also improve solubility compared to pure naphthylamines.

3-(2-Naphthyl)-L-Alanine Hydrochloride

This compound (Synonyms: L-2-Naphthylalanine hydrochloride) features a 2-naphthyl group attached to L-alanine’s side chain, with a hydrochloride salt enhancing solubility. It is used in peptide synthesis to introduce hydrophobic interactions in drug design .

Key Differences :

  • Solubility: The hydrochloride form of 3-(2-naphthyl)-L-alanine ensures water solubility, whereas Nam napthylaminoalanine’s solubility profile is unspecified but likely influenced by its unmodified amino acid structure.
  • Applications: Both compounds may serve as building blocks in bioactive peptides, but this compound’s DrugBank listing suggests broader pharmacological exploration .

N-Methylalanine

N-Methylalanine (CAS 3913-67-5) is an alanine derivative with a methyl group replacing the amino hydrogen. It is used in biochemical studies to modulate peptide stability and metabolic resistance .

Contrast with this compound:

  • Structural Complexity: this compound’s naphthyl group introduces significant hydrophobicity and steric bulk, unlike the compact methyl group in N-methylalanine.
  • Functional Potential: The naphthyl moiety may enable π-π stacking in drug-receptor interactions, a feature absent in N-methylalanine.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Key Properties Applications
This compound - C₁₃H₁₄N₂O₂ 230.26 g/mol Aromatic, amino acid derivative Pharmacological research
1-Naphthylamine 134-32-7 C₁₀H₉N 143.19 g/mol Slightly soluble, low toxicity Dyes, chemical intermediates
2-Naphthylamine 91-59-8 C₁₀H₉N 143.19 g/mol Insoluble, carcinogenic Historical dye synthesis
3-(2-Naphthyl)-L-Alanine HCl - C₁₃H₁₄NO₂·HCl 267.72 g/mol Water-soluble, peptide modification Peptide drug design
N-Methylalanine 3913-67-5 C₄H₉NO₂ 103.12 g/mol Soluble, metabolic stability Biochemical studies

Q & A

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

  • Methodological Answer: Systematic solubility studies under controlled conditions (temperature, ionic strength) using UV-Vis spectroscopy or gravimetric analysis. Contradictions often arise from impurities or solvent batch variability; statistical tools (e.g., ANOVA) identify significant outliers, followed by meta-analysis of published datasets .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer: Formulation approaches include prodrug design (e.g., esterification of the carboxylic acid) or nanoparticle encapsulation. Bioavailability is assessed in vivo via LC-MS/MS quantification in plasma, with compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rates .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to statistically distinguish signal from noise in this compound bioactivity assays?

  • Methodological Answer: Use factorial design (e.g., 2<sup>k</sup> designs) to test multiple variables (e.g., concentration, pH). Include positive/negative controls and triplicate measurements. Data analysis employs t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) to control Type I errors .

Q. What criteria determine the validity of novel analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer: Follow ICH Q2(R1) guidelines: validate linearity (R² > 0.995), precision (%RSD < 5%), accuracy (spiked recovery 95–105%), and limit of detection (LOD < 1 µg/mL). Cross-validate with orthogonal methods (e.g., HPLC vs. capillary electrophoresis) .

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